(1,3,4-Trimethylcyclohexyl)methanamine
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Overview
Description
(1,3,4-Trimethylcyclohexyl)methanamine is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexane, where three methyl groups are attached to the 1st, 3rd, and 4th positions of the cyclohexane ring, and a methanamine group is attached to the ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,4-Trimethylcyclohexyl)methanamine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes the following steps:
Alkylation: Cyclohexanone is reacted with methyl iodide in the presence of a strong base such as sodium hydride to introduce the methyl groups at the desired positions.
Reductive Amination: The resulting trimethylcyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1,3,4-Trimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form more saturated amines.
Substitution: It can undergo nucleophilic substitution reactions where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of trimethylcyclohexanone or trimethylcyclohexanoic acid.
Reduction: Formation of more saturated amines.
Substitution: Formation of various substituted cyclohexyl derivatives.
Scientific Research Applications
(1,3,4-Trimethylcyclohexyl)methanamine is used in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3,4-Trimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1,4,4-Trimethylcyclohexyl)methanamine: Similar structure but with different methyl group positions.
(1,3,3-Trimethylcyclohexyl)methanamine: Another isomer with different methyl group positions.
Uniqueness
(1,3,4-Trimethylcyclohexyl)methanamine is unique due to its specific arrangement of methyl groups and the methanamine group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other isomers may not be as effective .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(1,3,4-trimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-8-4-5-10(3,7-11)6-9(8)2/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
YSRMFEHQKOJFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1C)(C)CN |
Origin of Product |
United States |
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